molecular formula C17H17ClN2O2S B2582309 (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1428381-74-1

(E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2582309
CAS No.: 1428381-74-1
M. Wt: 348.85
InChI Key: KLGJHPBSDPLLRM-GQCTYLIASA-N
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Description

(E)-1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetically designed small molecule that serves as a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a chloropyridinyloxy-piperidine core, a structural motif present in several biologically active molecules. Notably, analogs containing the 5-chloropyrimidin-2-yl group linked to a piperidine ring have been investigated as potent agonists for G-protein coupled receptors like GPR119, a promising target for metabolic diseases such as type 2 diabetes . The molecule's structure, which incorporates a thiophene ring and a prop-2-en-1-one (chalcone) linker, offers multiple sites for further chemical exploration and structure-activity relationship (SAR) studies. The (E)-configured alkene group is a classic pharmacophore found in many synthetic and natural product-based bioactive compounds. Researchers can utilize this compound as a core building block for the design and synthesis of novel small-molecule libraries targeting various enzymes and receptors. It is particularly relevant for projects focused on kinase inhibition, GPCR modulation, and the development of anticancer agents. The presence of the piperidine moiety, a common feature in pharmaceuticals, further enhances its utility in creating potential neuroactive or analgesic substances . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

(E)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-13-3-5-16(19-12-13)22-14-7-9-20(10-8-14)17(21)6-4-15-2-1-11-23-15/h1-6,11-12,14H,7-10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGJHPBSDPLLRM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound notable for its potential pharmacological applications, particularly in the management of metabolic disorders such as type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The compound's structure includes:

  • A chloropyridine moiety
  • A piperidine ring
  • A thiophene group
    This complex structure contributes to its interaction with biological targets.
PropertyValue
Molecular FormulaC₁₇H₁₇ClN₂O₂S
Molecular Weight348.8 g/mol
CAS Number1428381-74-1

The primary biological target of (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is the G-protein-coupled receptor 119 (GPR119) . As an agonist of GPR119, the compound activates several key signaling pathways:

  • Insulin Signaling Pathway : Enhances insulin secretion from pancreatic beta cells.
  • Incretin Signaling Pathway : Promotes the secretion of GLP-1 (glucagon-like peptide 1) from the gastrointestinal tract.

These pathways collectively contribute to the regulation of plasma glucose levels, indicating the compound's potential role in treating type 2 diabetes.

Pharmacokinetics

Research indicates that (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits dose-dependent pharmacokinetics. In clinical studies involving healthy subjects, an increase in exposure was observed with ascending doses, suggesting a favorable absorption profile.

Antidiabetic Effects

The activation of GPR119 leads to enhanced glucose-dependent insulin release and increased GLP-1 secretion, which are crucial for maintaining glucose homeostasis. This mechanism positions the compound as a promising candidate for developing new antidiabetic therapies.

Other Potential Activities

While primarily studied for its antidiabetic properties, there is potential for broader applications:

  • Neuroprotective Effects : Some studies suggest that GPR119 activation may also confer neuroprotective benefits, although more research is needed in this area.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound:

  • Clinical Trials : Early-phase clinical trials have demonstrated that compounds targeting GPR119 can significantly improve glycemic control in patients with type 2 diabetes.
  • In Vitro Studies : Laboratory studies have shown that (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one enhances insulin secretion in isolated pancreatic islets under glucose-stimulated conditions.
  • Comparative Studies : In comparative analyses with other GPR119 agonists, this compound exhibited superior efficacy in stimulating GLP-1 release and insulin secretion .

Comparison with Similar Compounds

Structural Analogs and Key Differences

(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one (CAS: 300818-07-9)
  • Structural Differences : Replaces thiophene with furan and 5-chloropyridinyloxy with 4-chlorophenyl.
  • Substituent Impact: The 4-chlorophenyl group lacks the hydrogen-bonding capability of the pyridinyloxy group, possibly reducing solubility in polar solvents .
  • Synthesis : Likely synthesized via Claisen-Schmidt condensation, analogous to methods in .
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one
  • Structural Differences: Substitutes piperidine with pyridine and introduces a bulky diphenylamino group on thiophene.
  • Implications: Steric Effects: The diphenylamino group disrupts crystal packing, as seen in its dimerization via weak C–H···O bonds . Hydrogen Bonding: Pyridine’s nitrogen engages in stronger hydrogen bonding than piperidine’s tertiary amine, altering supramolecular architecture .
  • Crystallography : Refined using SHELXL (), with hydrogen atoms constrained geometrically (C–H = 0.93 Å) .
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
  • Structural Differences : Incorporates a triazole ring and methylphenyl groups.

Physicochemical and Crystallographic Comparisons

Property Target Compound Furan Analog (CAS: 300818-07-9) Diphenylamino-Thiophene Analog
Molecular Formula C₁₈H₁₈ClN₂O₂S C₁₈H₁₈ClNO₂ C₂₄H₁₉N₃OS
Molar Mass (g/mol) ~369.87 315.79 397.49
Key Functional Groups Thiophene, 5-Cl-pyridine Furan, 4-Cl-phenyl Thiophene, diphenylamino, pyridine
Hydrogen Bonding Piperidine O, pyridine Cl Chlorophenyl (weak) Pyridine N, C–H···O
Crystal Packing Likely π-stacking Less π-interaction Dimerization via C–H···O

Q & A

Q. What are the key synthetic strategies for preparing (E)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling of the piperidine, 5-chloropyridinyl, and thiophene moieties via nucleophilic substitution and Michael addition reactions. Key steps include:
  • Piperidine functionalization : Introducing the 5-chloropyridinyl-oxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • α,β-unsaturated ketone formation : A Claisen-Schmidt condensation between a ketone precursor and thiophene-2-carbaldehyde, requiring strict control of stereochemistry to retain the (E)-configuration .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product with >95% purity. Reaction optimization (e.g., solvent polarity, catalyst screening) should be guided by Design of Experiments (DoE) or high-throughput robotic screening .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the α,β-unsaturated ketone (typical coupling constants: J = 12–16 Hz for trans olefins) .
  • X-ray crystallography : Resolves ambiguities in molecular conformation, as demonstrated for structurally similar enones (e.g., monoclinic P21/c space group, β angle ~90.7°) .
  • High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment, especially when isolating minor stereoisomers .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of synthetic pathways and reactivity for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for key reactions (e.g., Claisen-Schmidt condensation) to predict activation energies and stereochemical outcomes .
  • Retrosynthetic Analysis : Machine learning algorithms (e.g., IBM RXN) can propose viable routes by analyzing analogous compounds, such as pyridinyl-piperidine derivatives .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding in solvent selection (e.g., DMF vs. THF) for improved yields .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular toxicity)?

  • Methodological Answer :
  • Assay-Specific Controls : Validate target engagement using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell viability assays) .
  • Metabolic Stability Testing : Address discrepancies by evaluating compound stability in liver microsomes, as decomposition products may interfere with activity .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloropyridinyl vs. methoxypyridinyl) to isolate contributions to bioactivity .

Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?

  • Methodological Answer :
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., α,β-unsaturated ketone) prone to nucleophilic attack, critical for covalent inhibitor design .
  • Docking Studies : Align the compound’s conformation (from X-ray data) with target active sites, such as kinases or GPCRs, using software like AutoDock Vina .
  • Hammett Analysis : Quantify electronic effects of substituents (e.g., 5-chloro vs. 5-methyl on pyridine) on binding affinity .

Data Analysis and Interpretation

Q. How can crystallographic data clarify conformational flexibility in the piperidin-1-yl-thiophene backbone?

  • Methodological Answer :
  • Torsion Angle Analysis : Compare crystal structures of analogs (e.g., (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one) to identify conserved dihedral angles (e.g., C1–C2–C3–C4 = −1.6° to 178.2°) .
  • Temperature-Dependent Crystallography : Resolve dynamic disorder in flexible regions (e.g., piperidine ring puckering) by collecting data at 100 K vs. 298 K .

Q. What statistical methods are recommended for analyzing variability in synthetic yield data?

  • Methodological Answer :
  • Multivariate Regression : Correlate yield with reaction parameters (temperature, solvent polarity, catalyst loading) .
  • Principal Component Analysis (PCA) : Identify dominant factors affecting reproducibility, especially in multi-step syntheses .

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